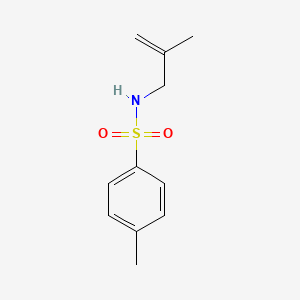
3-Methyl-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-deoxycytidine is a modified nucleoside derived from deoxycytidine, where a methyl group is attached to the third carbon of the cytosine ring. This compound is of significant interest in the fields of epigenetics and molecular biology due to its role in DNA methylation and gene regulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-deoxycytidine typically involves the methylation of deoxycytidine. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic methylation using methyltransferases. These enzymes specifically target the cytosine base in deoxycytidine and transfer a methyl group from S-adenosylmethionine (SAM) to the third carbon position .
化学反応の分析
Types of Reactions: 3-Methyl-deoxycytidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols
Major Products Formed:
Oxidation: 3-Methyl-2’-deoxyuridine
Reduction: Deoxycytidine
Substitution: Various substituted deoxycytidine derivatives
科学的研究の応用
3-Methyl-deoxycytidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-deoxycytidine involves its incorporation into DNA, where it can influence gene expression by altering the methylation status of cytosine bases. This modification can affect the binding of transcription factors and other regulatory proteins, leading to changes in gene expression . The primary molecular targets are DNA methyltransferases, which catalyze the transfer of methyl groups to cytosine residues .
類似化合物との比較
5-Methyl-2’-deoxycytidine: Another methylated nucleoside, but with the methyl group at the fifth carbon position.
5-Aza-2’-deoxycytidine (Decitabine): A cytidine analog used in cancer therapy, which inhibits DNA methyltransferases.
2’-Deoxycytidine: The non-methylated parent compound of 3-Methyl-deoxycytidine.
Uniqueness: this compound is unique due to its specific methylation at the third carbon position, which can lead to distinct biological effects compared to other methylated nucleosides. Its specific role in gene regulation and potential therapeutic applications make it a compound of significant interest in various fields of research .
特性
分子式 |
C10H15N3O4 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,11,14-15H,4-5H2,1H3/t6-,7+,9+/m0/s1 |
InChIキー |
PVWYCAIUGPUPJW-LKEWCRSYSA-N |
異性体SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CN1C(=N)C=CN(C1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
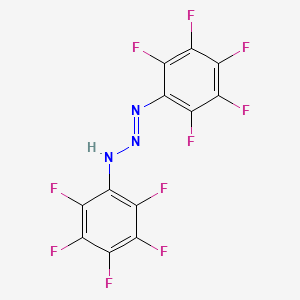
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
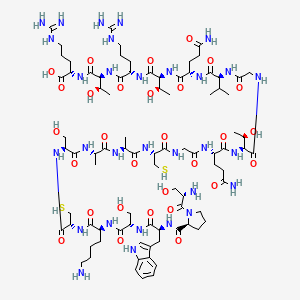
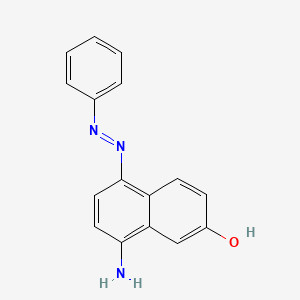
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
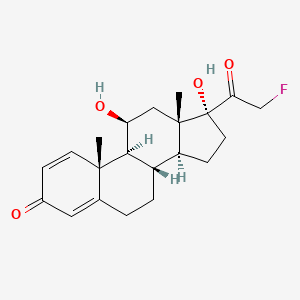
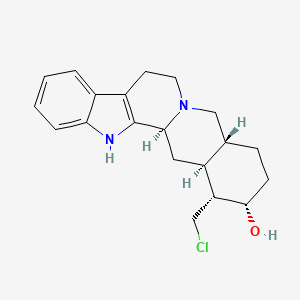
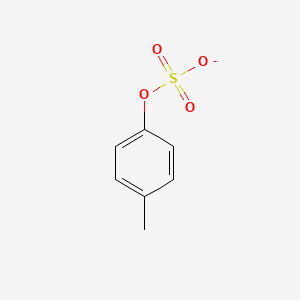
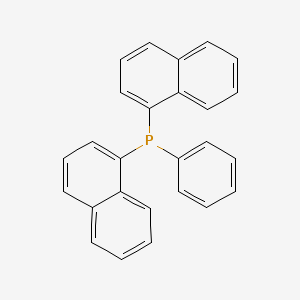
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
